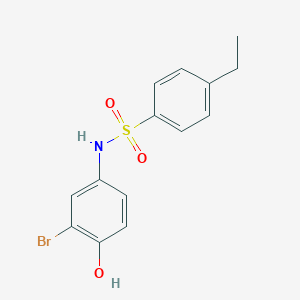

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

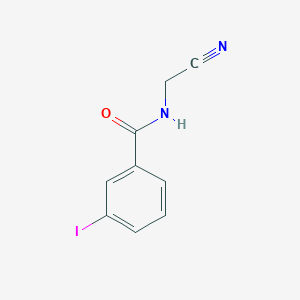

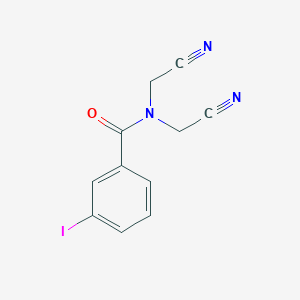

“N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a bromine atom and a hydroxyl group at the 3rd and 4th positions respectively. This benzene ring is linked via a nitrogen atom to a sulfonamide group, which is further connected to a 4-ethylbenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would exhibit properties typical of benzenesulfonamides. These might include moderate to high water solubility and the ability to form hydrogen bonds due to the presence of the sulfonamide group and the hydroxyl group .Aplicaciones Científicas De Investigación

Environmental Monitoring and Impact

Brominated Flame Retardants

Studies on novel brominated flame retardants (NBFRs) including compounds similar to N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide, show their increasing application and presence in indoor air, dust, consumer goods, and food. This research emphasizes the need for further investigation into the occurrence, environmental fate, and toxicity of NBFRs due to potential risks associated with their widespread use. It highlights significant knowledge gaps for several NBFRs not included in monitoring programs or studies, stressing the importance of developing comprehensive analytical methods and understanding indoor environmental impacts and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation and Environmental Fate

Parabens in Aquatic Environments

Parabens, including structures related to this compound, serve as preservatives in various consumer products and have been identified as emerging contaminants. Research on their biodegradation, occurrence, and fate in aquatic environments reveals that, despite effective removal in wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquitous presence due to continuous environmental introduction raises concerns about the impact of these compounds and their halogenated by-products on aquatic ecosystems. Further studies are needed to enhance our understanding of their stability, toxicity, and the mechanisms underlying their environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Chemistry Applications

Cyclic Compounds Synthesis

Research into the synthesis of cyclic compounds containing aminobenzenesulfonamide frameworks demonstrates the versatility of compounds structurally similar to this compound in synthetic chemistry. This includes the development of novel synthetic routes for polyheterocyclic compounds and multifunctional click cycloalkyne agents. Such advancements highlight the significant role of aminobenzenesulfonamide derivatives in creating complex molecules with potential applications in pharmaceuticals and organic chemistry (Kaneda, 2020).

Propiedades

IUPAC Name |

N-(3-bromo-4-hydroxyphenyl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9,16-17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAVLYYITJLYDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411019.png)

![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)

![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)

![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)

![Dimethyl 2-[(3-iodobenzoyl)amino]terephthalate](/img/structure/B411033.png)